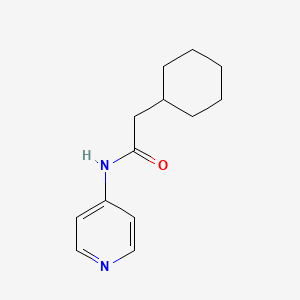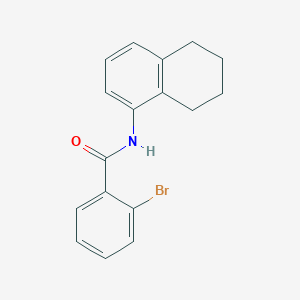
N-(2-methoxy-5-methylphenyl)-N'-(4-phenoxyphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxy-5-methylphenyl)-N'-(4-phenoxyphenyl)urea, also known as MPPU, is a chemical compound that has been studied extensively for its potential use in scientific research. This compound has shown promising results in a variety of applications, including as a tool for studying the function of certain receptors in the body. In
科学的研究の応用
MPU has been used in a variety of scientific research applications, particularly in the field of neuroscience. It has been shown to be a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in a variety of physiological processes in the brain. By blocking this receptor, MPU can be used to study the function of mGluR5 and its role in conditions such as addiction, anxiety, and depression.
作用機序
The mechanism of action of MPU involves its selective binding to the mGluR5 receptor. By binding to this receptor, MPU prevents the activation of downstream signaling pathways that are involved in various physiological processes. This results in a decrease in the activity of mGluR5 and its associated functions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MPU are primarily related to its effects on the mGluR5 receptor. By blocking this receptor, MPU has been shown to have a variety of effects on the brain and behavior. For example, it has been shown to reduce anxiety-like behavior in rodents and to decrease drug-seeking behavior in addiction models.
実験室実験の利点と制限
One of the main advantages of using MPU in lab experiments is its selectivity for the mGluR5 receptor. This allows researchers to study the specific effects of blocking this receptor without affecting other receptors or physiological processes. However, one limitation of using MPU is that it can be difficult to obtain pure samples of the compound, which can affect the reproducibility of experiments.
将来の方向性
There are many potential future directions for research involving MPU. For example, it could be used to study the role of mGluR5 in conditions such as Parkinson's disease or schizophrenia. Additionally, new synthesis methods could be developed to improve the purity and availability of MPU for research purposes. Finally, MPU could be used as a starting point for the development of new drugs that target the mGluR5 receptor for therapeutic purposes.
Conclusion:
In conclusion, MPU is a promising compound that has shown potential for use in a variety of scientific research applications. Its selectivity for the mGluR5 receptor makes it a valuable tool for studying the function of this receptor in the brain and its associated physiological processes. While there are limitations to its use, MPU represents an important area of research for the future development of new drugs and therapies.
合成法
The synthesis of MPU involves the reaction of 2-methoxy-5-methylphenyl isocyanate with 4-phenoxyaniline in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain pure MPU. This synthesis method has been well-established and has been used in numerous studies.
特性
IUPAC Name |
1-(2-methoxy-5-methylphenyl)-3-(4-phenoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c1-15-8-13-20(25-2)19(14-15)23-21(24)22-16-9-11-18(12-10-16)26-17-6-4-3-5-7-17/h3-14H,1-2H3,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLAPPWHJHQOGNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(4-chlorophenyl)acetyl]-4-phenylpiperazine](/img/structure/B5739973.png)
![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5739977.png)

![5-allyl-2-methyl[1,2,4]triazino[2,3-a]benzimidazol-3(5H)-one](/img/structure/B5739984.png)
![methyl 4-(5-{[(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)imino]methyl}-2-furyl)benzoate](/img/structure/B5739989.png)



![2,4-dimethyl-4H-[1,2,4]triazolo[1,5-a]benzimidazole](/img/structure/B5740012.png)
![4-[(3-benzoyl-1H-indol-1-yl)methyl]benzonitrile](/img/structure/B5740018.png)
![4-{[(4-methoxyphenyl)imino]methyl}phenyl benzoate](/img/structure/B5740030.png)
![N-[4-(4-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5740031.png)
![N-[4-(acetylamino)-2-methoxyphenyl]-2-phenylacetamide](/img/structure/B5740059.png)